2-phenylethyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
2-Phenylethyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a 3,4-dichlorophenyl substituent at position 4, methyl groups at positions 1 and 6, and a 2-phenylethyl ester at position 3. DHPMs are known for diverse pharmacological activities, including calcium channel modulation, antimicrobial effects, and antihypertensive properties . The 2-phenylethyl ester may influence solubility and metabolic stability, while the methyl groups at positions 1 and 6 could reduce conformational flexibility, enhancing structural rigidity .
Properties
IUPAC Name |
2-phenylethyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-13-18(20(26)28-11-10-14-6-4-3-5-7-14)19(24-21(27)25(13)2)15-8-9-16(22)17(23)12-15/h3-9,12,19H,10-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHXMDGZQAADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386434 | |
| Record name | ST013351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-93-1 | |
| Record name | ST013351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The specific compound has shown promise in inhibiting the growth of certain cancer cell lines. For instance, a study demonstrated that modifications of similar pyrimidine derivatives can lead to enhanced cytotoxic effects against breast cancer cells .
Antimicrobial Properties
Research has also explored the antimicrobial potential of pyrimidine derivatives. The compound has been tested against various bacterial strains, showing notable effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents .
CNS Activity
The structure of the compound indicates potential central nervous system (CNS) activity. Similar compounds have been studied for their effects on neurotransmitter systems, leading to applications in treating conditions like anxiety and depression. Preliminary studies suggest that this compound may interact with serotonin receptors, warranting further investigation into its psychoactive properties .
Case Study 1: Anticancer Research
A comprehensive study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their anticancer activity. The results indicated that compounds with similar structural features to 2-phenylethyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of substituents on the aromatic rings in enhancing potency .
Case Study 2: Antimicrobial Efficacy
Another research paper focused on the synthesis and evaluation of pyrimidine derivatives for antimicrobial activity. The study found that specific substitutions on the pyrimidine ring significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria. The tested compound was included in a broader screening program that aimed to identify new scaffolds for antibiotic development .
Case Study 3: Neuropharmacological Studies
In a neuropharmacology study, researchers examined the effects of similar pyrimidine derivatives on anxiety-like behaviors in animal models. The results suggested that these compounds could modulate serotonin levels and exhibit anxiolytic effects comparable to standard medications used for anxiety disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects at Position 4
The 3,4-dichlorophenyl group in the target compound distinguishes it from analogs with mono-halogenated or electron-donating substituents:
- The additional p-tolyl group at position 1 introduces steric bulk absent in the target compound .
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The 4-cyanophenyl group provides strong electron-withdrawing effects but lacks the dual halogenation of the target compound, which may enhance π-π stacking or halogen bonding .
Modifications at Position 2 (X = O vs. S)
The target compound’s 2-oxo group contrasts with thioxo (X = S) analogs:
- Thioxo derivatives (e.g., ): The sulfur atom increases hydrogen-bonding acceptor strength and may enhance metabolic stability.
- 2-Oxo derivatives (e.g., Target compound, ): The carbonyl group facilitates stronger hydrogen bonding with biological targets, which could improve potency in enzyme inhibition .
Ester Group Variations at Position 5
The 2-phenylethyl ester in the target compound differs from simpler ethyl esters in analogs:
- Ethyl esters (e.g., ): Smaller esters may confer faster metabolic clearance due to esterase susceptibility.
Methylation at Positions 1 and 6
The dual methyl groups in the target compound are structurally aligned with ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (). These methyl groups likely reduce ring puckering, stabilizing the flattened boat conformation observed in DHPMs .
Comparative Data Table
*Calculated based on formula C₁₉H₁₉Cl₂N₂O₃.
Research Implications
- The 3,4-dichlorophenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to mono-halogenated or non-halogenated analogs.
- The 2-phenylethyl ester could optimize pharmacokinetics by balancing lipophilicity and metabolic stability.
Q & A
Q. What are the key synthetic pathways for 2-phenylethyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?
- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction. A typical procedure involves condensation of substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde), β-keto esters (e.g., 2-phenylethyl acetoacetate), and urea/thiourea derivatives under acidic conditions. Reaction optimization includes temperature control (80–100°C) and catalytic use of HCl or Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to assign substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm).
- X-ray Crystallography : Single-crystal analysis (monoclinic P2₁/c space group) provides bond lengths, angles, and confirmation of the tetrahydropyrimidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₁H₂₂Cl₂N₂O₃).
Q. What methods are used to assess the purity of this compound for in vitro studies?
- Methodological Answer : Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm).
- Melting Point Analysis : Consistency with literature values (e.g., 180–185°C).
- Elemental Analysis : Deviation ≤0.4% for C, H, N content.
Contaminants (e.g., unreacted aldehydes) are identified via TLC (Rf comparison) .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges during the synthesis of substituted tetrahydropyrimidines like this compound?
- Methodological Answer : Regioselectivity in the Biginelli reaction is influenced by:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl) direct cyclization to the 4-position of the pyrimidine ring.
- Catalyst Choice : Lewis acids like Yb(OTf)₃ favor regioselective formation of 1,4-dihydropyrimidines over 1,2-isomers.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products. Computational DFT studies further predict transition-state geometries .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC testing per CLSI guidelines).
- Compound Solubility : Use DMSO stock solutions (≤1% v/v) to avoid precipitation in aqueous media.
- Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to reconcile inter-study differences. Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) .
Q. How is computational modeling applied to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies use:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., bacterial dihydrofolate reductase).
- QSAR Models : MLR or PLS regression correlating substituent descriptors (e.g., Hammett σ) with bioactivity.
- MD Simulations : GROMACS to assess ligand-protein stability (RMSD <2 Å over 100 ns trajectories).
Validation includes comparison with crystallographic data (e.g., hydrogen bonding to active-site residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
